molecular formula C14H16F3NO4 B3034281 trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) CAS No. 1523571-21-2

trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)

Cat. No. B3034281
CAS RN: 1523571-21-2
M. Wt: 319.28
InChI Key: HMMPJTLENADFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane carboxylic acid derivatives, including those similar to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1), has been explored in various studies. One such study describes the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another study reports the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a chirally derivatized unsaturated γ-lactam. This process involved a photochemical [2+2] cycloaddition reaction, followed by chromatographic separation and the use of a Boc protecting group. The trans compounds were obtained through an epimerization/hydrolysis protocol .

Molecular Structure Analysis

The molecular structure of cyclobutane carboxylic acid derivatives is characterized by the presence of a four-membered ring, which can significantly influence the physical and chemical properties of the molecule. The stereochemistry of these compounds is crucial, as evidenced by the synthesis of distinct cis and trans isomers. The trans isomers, similar to the compound of interest, are typically obtained through specific synthetic strategies that ensure the correct stereochemical outcome .

Chemical Reactions Analysis

The chemical reactivity of cyclobutane carboxylic acid derivatives is influenced by the presence of functional groups such as amino and carboxylic acid groups. The study on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids does not provide detailed reaction mechanisms but suggests that the amino group's reactivity could be affected by its interaction with adjacent substituents, such as fluorine atoms . The synthesis of the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid also implies that the presence of protecting groups and the stereochemistry can affect the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane carboxylic acid derivatives are closely related to their molecular structure. The pKa values of the carboxylic acid functions are reported to be the same for both cis and trans stereoisomers, indicating that the four-membered ring structure does not significantly affect the acidity of the carboxylic acid group. However, the pKa values for the amino groups show slight differences between the cis and trans isomers, which could be attributed to stereoelectronic effects or interactions with other substituents . These properties are essential for understanding the behavior of these compounds in various environments and can influence their potential applications in medicinal chemistry and other fields.

Scientific Research Applications

1. NMR Spectroscopy and Peptide Synthesis

A monofluoro-substituted amino acid related to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid was synthesized for use as a label in solid-state 19F NMR distance measurements in membrane-bound peptides. This study demonstrated its application in antimicrobial peptide gramicidin S, showing compatibility with peptide synthesis protocols and no disruption to peptide conformation (Tkachenko et al., 2014).

2. Photodimerization in Plant Cell Walls

Research on trans-p-coumaric and trans-ferulic acids, structurally similar to the query compound, investigated their cyclodimerization. This process forms truxillic and truxinic acids, important in limiting the biodegradability of graminaceous cell walls. This study provides insights into the interaction of phenolic acids in plant cell walls under sunlight (Ford & Hartley, 1989).

3. Amino Acid Analogs in Prostate Cancer Imaging

Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, closely related to the query compound, was studied as an amino acid PET tracer for prostate cancer visualization. It involves understanding the transport mechanism in cancer cells and its non-incorporation into proteins, suggesting its utility in prostate cancer PET imaging (Okudaira et al., 2011).

4. Molecular Structure and Conformation Studies

Research on various cyclobutanecarboxylic acids, similar to the query compound, involves studying their structure and conformation using methods like X-ray diffraction. This research provides foundational knowledge on the physical and chemical properties of these compounds, which is crucial for their application in various fields (Reisner et al., 1983).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPJTLENADFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
Reactant of Route 2
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
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trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
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trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
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trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
Reactant of Route 6
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)

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